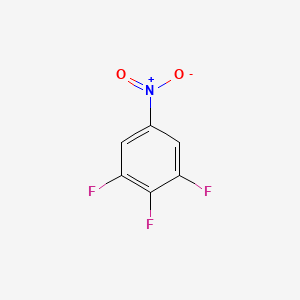
1,2,3-Trifluoro-5-nitrobenzene
Cat. No. B1304204
Key on ui cas rn:
66684-58-0
M. Wt: 177.08 g/mol
InChI Key: PTTUMBGORBMNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951972B2
Procedure details


A mixture of 3,4,5-trifluoronitrobenzene (6.6 g, 37 mmol), dry DMF (30 ml), 4-chlorophenol (5.26 g, 41 mmol), and Cs2CO3 (18.8 g, 58 mmol) was stirred under N2 at 60-70 C for 1-2 hrs. After cooling to room temperature, the reaction mixture was partitioned between H2O and EtOAc. The phases were separated and the aqueous phase was further extracted with EtOAc (2×). The EtOAc extractions were washed with sat'd NaCl (1×), dried over Na2SO4, and concentrated in vacuo to give 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (11.3 g, 106%) which was used in the next step without further purification. 1H NMR (CDCl3): δ 6.90 (d, 2H, J=7.6 Hz), 7.28 (d, 2H, J=7.6 Hz), 7.94 (d, 2H, J=6.4 Hz). Note: K2CO3/acetonitrile can be used in lieu of Cs2CO3/DMF.


Name
Cs2CO3
Quantity
18.8 g
Type
reactant
Reaction Step One


Yield
106%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([F:9])[C:7]=1F.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][C:7]2[C:6]([F:9])=[CH:5][C:4]([N+:10]([O-:12])=[O:11])=[CH:3][C:2]=2[F:1])=[CH:16][CH:15]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
5.26 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)O
|
|
Name
|
Cs2CO3
|
|
Quantity
|
18.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under N2 at 60-70 C for 1-2 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was partitioned between H2O and EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was further extracted with EtOAc (2×)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The EtOAc extractions
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with sat'd NaCl (1×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(OC2=C(C=C(C=C2F)[N+](=O)[O-])F)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.3 g | |
| YIELD: PERCENTYIELD | 106% | |
| YIELD: CALCULATEDPERCENTYIELD | 106.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
